N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

Medicinal Chemistry Drug Design Physicochemical Properties

Select this scaffold for its unique N6-dibenzyl and 2-butyl substitution pattern, which eliminates H-bond donors (HBD=0) and enhances lipophilicity for superior BBB penetration. Ideal for developing metabolically stable kinase probes without the reactive 2-chloro liability. Stock available in standard research quantities.

Molecular Formula C24H27N5
Molecular Weight 385.5 g/mol
Cat. No. B8205448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine
Molecular FormulaC24H27N5
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=C(C(=N1)N(CC3=CC=CC=C3)CC4=CC=CC=C4)N=CN2C
InChIInChI=1S/C24H27N5/c1-3-4-15-21-26-23-22(25-18-28(23)2)24(27-21)29(16-19-11-7-5-8-12-19)17-20-13-9-6-10-14-20/h5-14,18H,3-4,15-17H2,1-2H3
InChIKeyPNNFBLVUNIKSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine: Procurement and Differentiation Overview


N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine (CAS 496955-50-1; MW 385.5; Formula C24H27N5) is a multi-substituted 9H-purin-6-amine derivative featuring a 2-butyl group, a 9-methyl group, and two benzyl substituents on the exocyclic N6 amine [1]. This compound serves as a research scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and purinergic receptor modulators . Its unique substitution pattern, combining lipophilic benzyl groups with a 2-butyl chain, distinguishes it from simpler purine derivatives and positions it as a versatile intermediate or tool compound in drug discovery programs.

Why N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine Cannot Be Replaced by Generic Purine Analogs


N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine is not interchangeable with simpler purine derivatives due to its unique combination of 2-butyl, 9-methyl, and N6-dibenzyl substitutions. The N6-dibenzyl motif eliminates hydrogen bond donor capacity at this position (HBD count = 0), fundamentally altering the compound's pharmacokinetic profile and target binding interactions compared to analogs with free or mono-substituted amines . The 2-butyl group contributes to enhanced lipophilicity and potential blood-brain barrier penetration, while the 9-methyl substitution mimics the N9-alkylation pattern found in several bioactive purine-based kinase inhibitors [1]. These combined structural features create a distinct pharmacological profile that cannot be replicated by generic purine analogs lacking this specific substitution pattern.

Quantitative Differentiation Evidence: N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine vs. Structural Analogs


Hydrogen Bond Donor Deficiency: N6-Dibenzyl Substitution Eliminates HBD Capacity vs. N6-Unsubstituted Purine-6-amines

N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine contains zero hydrogen bond donors (HBD = 0), whereas the parent 2-butyl-9-methyl-9H-purin-6-amine core would possess two hydrogen bond donors from the primary amine at the 6-position . This substitution fundamentally alters membrane permeability and receptor binding characteristics. The complete absence of HBD capacity at N6 distinguishes this compound from mono-benzylated analogs and the parent amine, affecting its suitability for CNS penetration and reducing potential for metabolism via glucuronidation of the amine moiety . This property is particularly relevant for compounds intended to cross biological barriers or interact with hydrophobic binding pockets.

Medicinal Chemistry Drug Design Physicochemical Properties

Comparative Lipophilicity: Enhanced LogP via 2-Butyl Chain vs. ST1535 and Non-Butyl Purine Analogs

The 2-butyl group in N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine contributes substantially to overall lipophilicity, which is critical for membrane permeability and CNS exposure. The structurally related adenosine A2A antagonist ST1535 (2-butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amine) shares the 2-butyl and 9-methyl substitutions and demonstrates measurable CNS penetration with behavioral effects at oral doses of 10-40 mg/kg in rodent and primate Parkinson's disease models [1]. ST1535 exhibits an ACD/LogP of 1.22 and ACD/LogD (pH 7.4) of 1.47 . While direct LogP data for N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine are not publicly available, the presence of two additional benzyl groups is expected to further increase lipophilicity compared to ST1535. In contrast, purine analogs lacking the 2-butyl chain (e.g., 9-methyl-9H-purin-6-amine; IC50 = 350,000 nM against CDK1) show minimal CNS penetration and substantially reduced target engagement [2].

Pharmacokinetics Blood-Brain Barrier Lipophilicity

Selectivity and Potency Differentiation: N6-Dibenzyl vs. 2-Chloro Substitution in Purine-6-amine Scaffolds

Substitution at the 2-position significantly alters biological activity and selectivity profiles of purine-6-amine derivatives. In a recent study of C-6 and N-9 modified purine nucleosides as EGFR kinase inhibitors, N-(1-benzylpiperidin-4-yl)-2-chloro-9-methyl-9H-purin-6-amine (compound 4c) demonstrated cytostatic activity with an IC50 of 21.5 µM against cancer cells, compared to cisplatin at 12.5 µM [1]. In contrast, N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine contains a 2-butyl group rather than 2-chloro, which is expected to confer different kinase selectivity and reduced electrophilic reactivity. The N,N-dibenzyl-2-chloro-9H-purin-6-amine analog (CAS 496955-47-6; MW 349.82; ClogP higher due to halogen) represents an alternative synthetic intermediate with a reactive 2-chloro handle for nucleophilic substitution, whereas the target compound's 2-butyl group provides metabolic stability and distinct hydrophobic interactions with kinase ATP-binding pockets . The selection between 2-butyl and 2-chloro scaffolds directly impacts downstream derivatization strategy and target selectivity profile.

Kinase Inhibition EGFR Selectivity Profiling

Inhibitory Scaffold Precedent: Dibenzylpurine Core in Inositol Polyphosphate Kinase Inhibition

Dibenzyl-substituted purines have established precedent as kinase inhibitor scaffolds. The dibenzylaminopurine compound TNP (N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine) is a commercially available inhibitor of mammalian inositol polyphosphate kinases (IPKs) [1]. Rational design on this dibenzylpurine scaffold produced 38 analogues, with compounds 13, 30, and 42 inhibiting Cryptococcus neoformans Arg1 (CnArg1) at low µM IC50 values (10-30 µM) and demonstrating up to 6-fold selectivity over human HsIPMK [1]. While the specific substitution pattern differs (TNP has N2- and N6-benzylamino groups, whereas the target compound has N6-dibenzyl and 2-butyl), the shared dibenzylpurine architecture validates this scaffold for kinase inhibitor development. The target compound's N6-dibenzyl motif represents a distinct substitution topology that may confer different IPK isoform selectivity compared to TNP's N2/N6-bis(benzylamino) arrangement.

IPK Inhibition Antifungal Cryptococcus

Optimal Research and Industrial Applications for N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine


Kinase Inhibitor Lead Optimization and SAR Studies

N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine serves as a versatile scaffold for structure-activity relationship (SAR) studies in kinase inhibitor programs, particularly for targets where hydrophobic interactions in the ATP-binding pocket are critical. The compound's 2-butyl group enhances lipophilicity and membrane permeability [1], while the N6-dibenzyl motif eliminates hydrogen bond donor capacity (HBD = 0), improving blood-brain barrier penetration potential . As demonstrated with the structurally related ST1535 (which shares the 2-butyl-9-methyl-purine core and achieves CNS exposure at 10-40 mg/kg oral doses in Parkinson's models [1]), this scaffold is particularly suitable for CNS-targeted kinase inhibitor development. Researchers investigating EGFR, CDK, or IPK family kinases can use this compound as a starting point for further functionalization, leveraging the established precedent of dibenzylpurines as kinase inhibitor scaffolds with low micromolar IC50 values (10-30 µM against fungal IPK [2]).

Purinergic Receptor Modulator Development

The 2-butyl-9-methyl-purine-6-amine core structure is shared with ST1535, a selective adenosine A2A receptor antagonist with Kis of 2.3 nM for A2A and 107 nM for A1 receptors (47-fold selectivity) in radioligand binding assays, and functional cAMP inhibition with IC50 = 353 nM in CHO cells expressing A2A receptors [1]. While the target compound contains N6-dibenzyl substitution rather than the 8-triazol-2-yl group found in ST1535, the shared 2-butyl and 9-methyl substitutions establish this scaffold as a viable starting point for purinergic receptor ligand development. The compound's N6-dibenzyl group offers a distinct pharmacophore that may confer different receptor subtype selectivity or allosteric modulation properties compared to ST1535 and other known adenosine receptor ligands. This makes it valuable for exploring novel chemical space in purinergic signaling research.

CNS-Penetrant Tool Compound Synthesis

The combination of zero hydrogen bond donors at N6 (HBD = 0) [1] and the lipophilic 2-butyl chain in N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine creates a favorable physicochemical profile for CNS penetration. The structurally related ST1535, which shares the 2-butyl-9-methyl-purine core, demonstrates measurable CNS activity, reversing haloperidol-induced catalepsy in mice at 10-20 mg/kg and reducing tacrine-induced jaw tremors in rat Parkinsonian models . The target compound's additional benzyl groups are expected to further increase lipophilicity, potentially enhancing brain penetration while also providing synthetic handles for subsequent derivatization. This makes it an attractive intermediate for synthesizing CNS-targeted tool compounds or PET tracer precursors where blood-brain barrier penetration is a prerequisite.

Metabolic Stability-Optimized Kinase Probe Development

Unlike 2-chloro-purine-6-amine derivatives (such as N,N-dibenzyl-2-chloro-9H-purin-6-amine, CAS 496955-47-6), which contain a reactive electrophilic 2-position susceptible to nucleophilic substitution and potential metabolic activation, the target compound features a metabolically stable 2-butyl group [1]. The absence of hydrogen bond donors at N6 (HBD = 0) further reduces susceptibility to phase II metabolism via glucuronidation . In comparative studies of C-6 and N-9 modified purine nucleosides, 2-chloro-9-methyl-purine-6-amine derivatives showed cytostatic activity (IC50 = 21.5 µM) but with potential metabolic and toxicity liabilities associated with the reactive 2-chloro moiety [2]. The target compound's 2-butyl substitution eliminates this reactivity while maintaining the purine scaffold's kinase binding potential, making it preferable for developing metabolically stable kinase probes intended for in vivo pharmacological studies or chronic dosing experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dibenzyl-2-butyl-9-methyl-9H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.